![molecular formula C16H26N2O2 B12504586 4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclobutane core and dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized via cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the cyclobutane core with the dihydrooxazole rings using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural similarity to bioactive molecules. It could be investigated for its activity against various biological targets.
Industry
In industry, (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which they occur.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with a cyclobutane core, such as cyclobutane carboxylic acid.
Dihydrooxazole Derivatives: Compounds with dihydrooxazole rings, such as 2,4-dihydro-1,3-oxazole.
Uniqueness
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the combination of its cyclobutane core and dihydrooxazole rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
4-propan-2-yl-2-[1-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3 |
InChI Key |
NZKYWYOEQVPODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)
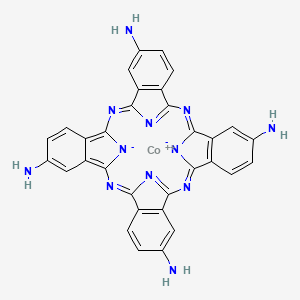
![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)
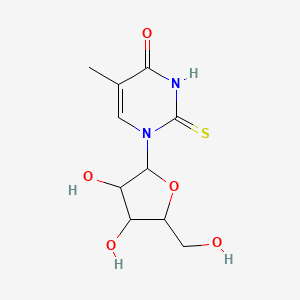

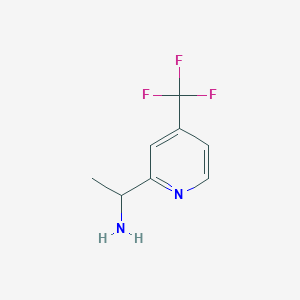
![4-[5-(2-hydroxyphenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12504524.png)
![2-amino-5-(biphenyl-4-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504532.png)
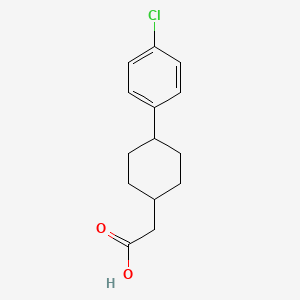
![N~2~-(2-chloro-6-fluorobenzyl)-N-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504541.png)
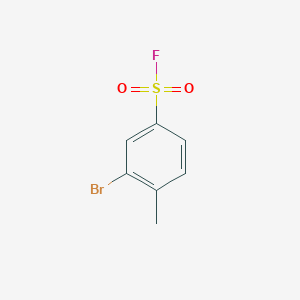
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)
![disodium;4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12504576.png)
